5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound with the molecular formula C8H8N2OS . It has a molecular weight of 180.23 .
Synthesis Analysis
The synthesis of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves aza-Wittig reactions of iminophosphorane with aromatic isocyanates to generate carbodiimides, which are then reacted with alkylamines under mild conditions .
Molecular Structure Analysis
The molecular structure of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one was investigated by X-ray diffraction . In crystals, the tautomeric form with a localized N(1)=C(2) bond is realized .
Chemical Reactions Analysis
The chemical reactions involving 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one include aza-Wittig reactions of iminophosphorane with aromatic isocyanates to generate carbodiimides, which are then reacted with alkylamines under mild conditions to give a series of 2-(alkylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones .
Physical And Chemical Properties Analysis
5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a solid compound . It has a molecular weight of 180.23 .
Scientific Research Applications
Synthesis and Chemical Properties
5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has been a subject of interest in the synthesis of various chemical compounds. Researchers have explored its reactions with different aldehydes, ketones, and isocyanates to produce a range of derivatives. Notably, these reactions have led to the formation of compounds like 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones and their derivatives under various conditions including microwave irradiation. This compound has also been used as a starting material for synthesizing novel compounds with potential analgesic, anti-inflammatory, and other activities (Alagarsamy et al., 2007), (Davoodnia et al., 2009).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives have been investigated through methods such as X-ray diffraction. These studies provide valuable insights into the geometrical parameters and the conjugation effects on the pseudoaromatic pyrimidine system, crucial for understanding the chemical behavior and potential applications of these compounds (Tashkhodzhaev et al., 2001).
Biological Activities
Several derivatives of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one have shown promising biological activities. Compounds have been synthesized and tested for their analgesic, anti-inflammatory, radioprotective, antitumor, and antimicrobial activities. The findings suggest the potential of these compounds in medical and pharmaceutical research, particularly in the development of new therapeutic agents (Alagarsamy et al., 2007), (Alqasoumi et al., 2009).
Antifungal and Antimicrobial Properties
Compounds synthesized from 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one have demonstrated significant antifungal and antimicrobial activities. These findings highlight the potential of these compounds in the development of new antifungal and antimicrobial agents, which could be crucial in addressing various infections and diseases (Hu et al., 2008).
Quantum Chemical Studies
Quantum chemical studies have been conducted to understand the energies, electronic structures, and molecular geometries of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one and its derivatives. These studies are essential for comprehending the reactivity and stability of these compounds and can provide a theoretical foundation for their potential applications in various fields (Mamarakhmonov et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-4-5(2)12-8-6(4)7(11)9-3-10-8/h3H,1-2H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFMGDDXMIKGEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60328030 | |
Record name | 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60328030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | |
CAS RN |
18593-44-7 | |
Record name | 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60328030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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